ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a heterocyclic compound that features a cyclopenta[c]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl benzoylacetate with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
1H,4H,5H,6H-Cyclopenta[c]pyrazole-3-carboxylic acid: Similar core structure but different functional groups.
3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole: Contains an iodine atom, which can alter its reactivity and applications.
Uniqueness
Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is unique due to its specific ester functional group, which can be easily modified to introduce various substituents. This versatility makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
ethyl 1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)14-12-9-6-10-13(12)17(16-14)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPOEALDWXWXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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